molecular formula C18H14N6O2 B1417142 Cadion CAS No. 5392-67-6

Cadion

Cat. No.: B1417142
CAS No.: 5392-67-6
M. Wt: 346.3 g/mol
InChI Key: SMMIDVLUFMPWFN-UHFFFAOYSA-N
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Description

Cadion, also known as 1-(4-nitrophenyl)-3-(4-phenylazophenyl)triazene, is a chemical compound with the molecular formula C18H14N6O2. It is primarily used as a reagent for the spectrophotometric determination of cadmium and nickel ions. This compound is an ochre amorphous powder that is stable in alkaline conditions and has a melting point of 189°C .

Preparation Methods

Cadion is synthesized through a series of chemical reactions involving the coupling of 4-nitroaniline with diazotized aniline derivatives. The synthetic route typically involves the following steps:

Chemical Reactions Analysis

Cadion undergoes various chemical reactions, including:

    Complex Formation: this compound forms complexes with metal ions such as cadmium and nickel.

    Oxidation and Reduction: this compound can undergo redox reactions depending on the reagents and conditions used. For example, it can be reduced to form corresponding amines.

    Substitution Reactions: this compound can participate in substitution reactions where the nitro group can be replaced by other substituents under specific conditions.

Scientific Research Applications

Cadion has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Cadion involves the formation of a complex with metal ions. The nitro and azo groups in this compound act as ligands, binding to the metal ions and forming a stable complex. This complex formation is the basis for its use in spectrophotometric analysis, as the complex exhibits a characteristic absorption spectrum that can be measured to determine the concentration of metal ions in a sample .

Comparison with Similar Compounds

Cadion is unique in its ability to form stable complexes with cadmium and nickel ions, making it highly specific for the spectrophotometric determination of these metals. Similar compounds include:

This compound’s specificity and stability in forming complexes with cadmium and nickel ions make it a valuable reagent in analytical chemistry and environmental monitoring.

Properties

IUPAC Name

N-[(4-nitrophenyl)diazenyl]-4-phenyldiazenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N6O2/c25-24(26)18-12-10-17(11-13-18)22-23-21-16-8-6-15(7-9-16)20-19-14-4-2-1-3-5-14/h1-13H,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMMIDVLUFMPWFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NN=NC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9063825
Record name 1-(4-Nitrophenyl)-3-(4-phenylazophenyl)triazene
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Molecular Weight

346.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5392-67-6
Record name Cadion
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5392-67-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1-Triazene, 1-(4-nitrophenyl)-3-(4-(2-phenyldiazenyl)phenyl)-
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Record name Cadion
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Record name 1-Triazene, 1-(4-nitrophenyl)-3-[4-(2-phenyldiazenyl)phenyl]-
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Record name 1-(4-Nitrophenyl)-3-(4-phenylazophenyl)triazene
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Record name 1-(4-nitrophenyl)-3-(4-phenylazophenyl)triazene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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